molecular formula C90H111N21O24 B237791 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol CAS No. 128446-33-3

5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol

Cat. No.: B237791
CAS No.: 128446-33-3
M. Wt: 1321.3 g/mol
InChI Key: PMPYGZCSMCXHTA-UHFFFAOYSA-N
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Description

5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol is a useful research compound. Its molecular formula is C90H111N21O24 and its molecular weight is 1321.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis of multifunctional phosphazenes with diverse substituents, showcasing their adaptability in creating materials with tailored properties. For example, studies on cyclotriphosphazene cores utilized in the preparation of star-branched polymers and the modification of cyclodextrins highlight the compound's utility in polymer science and material engineering (Chang et al., 1994); (Boger, Corcoran, & Lehn, 1978).

Material Properties and Applications

The development of materials with specialized properties, such as thermal stability, mesomorphic behavior, and the ability to form inclusion compounds, underscores the versatility of phosphazene-based compounds. These materials find applications in areas ranging from thermal management to liquid crystal technology and host-guest chemistry (Modesti, Zanella, Lorenzetti, Bertani, & Gleria, 2005); (Zemtsova & Zheleznov, 2004); (Bourne, Nash, & Toda, 1996).

Functionalization and Chemical Modification

Studies on the functionalization of phosphazenes reveal the chemical versatility of these compounds, enabling the introduction of various functional groups to alter their physical, chemical, and biological properties. This adaptability facilitates the creation of materials with specific functionalities for targeted applications (Pamukçi, Çil, Begeç, & Arslan, 2007); (Jamain, Khairuddean, Guan-Seng, & Abdul Rahman, 2021).

Mechanism of Action

Target of Action

Hydroxypropyl-alpha-cyclodextrin (HP-α-CD), also known as 5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol, is a hydroxyalkyl derivative of cyclodextrin . It is generally used as a substitute of α-cyclodextrin for potential application in food, cosmetics, and pharmaceutical industries . It may be used as a parenteral drug carrier on account of its attractive characteristics such as a greater extent of solubility in water, high dissolution capacity for weakly soluble analytes, and low toxicity .

Mode of Action

The mode of action of HP-α-CD is primarily based on its ability to form inclusion complexes with various substances, thereby enhancing their solubility and stability . This property is particularly useful in the pharmaceutical industry, where HP-α-CD can enhance the bioavailability of drugs that are otherwise poorly soluble .

Biochemical Pathways

Instead, it acts as a carrier molecule that can enhance the delivery and effectiveness of other substances, such as drugs, by improving their solubility and stability .

Pharmacokinetics

The pharmacokinetics of HP-α-CD are largely dependent on the specific substance it is complexed with. As a carrier molecule, HP-α-CD can enhance the absorption, distribution, metabolism, and excretion (ADME) properties of these substances, thereby improving their bioavailability .

Result of Action

The primary result of HP-α-CD’s action is the enhanced solubility and stability of the substances it complexes with. This can lead to improved bioavailability and effectiveness of these substances, particularly in the case of drugs that are otherwise poorly soluble .

Action Environment

The action of HP-α-CD can be influenced by various environmental factors. For example, the solubility of HP-α-CD can be affected by the pH and ionic strength of the solution it is in . Additionally, the stability of the complexes formed by HP-α-CD can be influenced by temperature and humidity .

Biochemical Analysis

Biochemical Properties

It is known that cyclodextrins, including Hydroxypropyl-alpha-cyclodextrin (DS~4.5), have the ability to form inclusion complexes with a variety of molecules, which can alter the physical and chemical properties of the guest molecules . This property makes Hydroxypropyl-alpha-cyclodextrin (DS~4.5) a valuable tool in biochemical reactions.

Cellular Effects

The cellular effects of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) are largely dependent on the specific molecules it interacts with. By forming inclusion complexes, Hydroxypropyl-alpha-cyclodextrin (DS~4.5) can influence the solubility, stability, and bioavailability of these molecules, which can in turn affect various cellular processes .

Molecular Mechanism

The molecular mechanism of action of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) is primarily based on its ability to form inclusion complexes with other molecules. The cyclodextrin molecule has a hydrophilic exterior and a hydrophobic interior, allowing it to encapsulate hydrophobic molecules and increase their solubility in aqueous environments .

Temporal Effects in Laboratory Settings

Cyclodextrins are generally stable and resistant to enzymatic degradation, suggesting that Hydroxypropyl-alpha-cyclodextrin (DS~4.5) may also exhibit long-term stability .

Dosage Effects in Animal Models

The effects of Hydroxypropyl-alpha-cyclodextrin (DS~4.5) at different dosages in animal models have not been extensively studied. Cyclodextrins are generally considered safe and have been used in various pharmaceutical applications .

Metabolic Pathways

Cyclodextrins are not typically metabolized by the body and are excreted unchanged .

Transport and Distribution

Due to their ability to form inclusion complexes, cyclodextrins can potentially influence the distribution of other molecules within the body .

Subcellular Localization

Cyclodextrins are generally soluble in water and can potentially interact with various cellular components .

Properties

IUPAC Name

5,10,15,20,25,30-hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H96O36/c1-19(55)7-73-13-25-43-31(61)37(67)49(79-25)86-44-26(14-74-8-20(2)56)81-51(39(69)33(44)63)88-46-28(16-76-10-22(4)58)83-53(41(71)35(46)65)90-48-30(18-78-12-24(6)60)84-54(42(72)36(48)66)89-47-29(17-77-11-23(5)59)82-52(40(70)34(47)64)87-45-27(15-75-9-21(3)57)80-50(85-43)38(68)32(45)62/h19-72H,7-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPYGZCSMCXHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H96O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name .alpha.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

128446-33-3
Record name .alpha.-Cyclodextrin, 2-hydroxypropyl ethers
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .alpha.-Cyclodextrin-2-hydroxypropylether
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